2-Methylisoindolin-1-one
Overview
Description
2-Methylisoindolin-1-one is a heterocyclic organic compound with the molecular formula C9H9NO It is a derivative of isoindolinone, characterized by the presence of a methyl group at the second position of the isoindolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylisoindolin-1-one can be achieved through several methods. One common approach involves the cyclization of N-methylphthalimide under reductive conditions. This process typically employs reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction proceeds through the reduction of the phthalimide to the corresponding amine, followed by cyclization to form the isoindolinone ring.
Another method involves the reaction of o-phthalaldehyde with methylamine under acidic conditions. This reaction leads to the formation of the isoindolinone ring through a condensation process, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of reagents, solvents, and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Corresponding amine derivatives
Substitution: Functionalized isoindolinone derivatives
Scientific Research Applications
2-Methylisoindolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological activities, including anti-inflammatory and anticancer properties. These derivatives are being explored as potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methylisoindolin-1-one and its derivatives involves interactions with various molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The anticancer activity is associated with the induction of apoptosis and inhibition of cell proliferation through interactions with specific cellular targets.
Comparison with Similar Compounds
2-Methylisoindolin-1-one can be compared with other similar compounds, such as:
Indanone: A structurally related compound with a ketone group instead of an amide. Indanone exhibits different chemical reactivity and biological activities.
Indoprofen: A nonsteroidal anti-inflammatory drug with a similar isoindolinone core but with additional functional groups that confer distinct pharmacological properties.
2-(4-Acetylphenyl)isoindolin-1-one: A derivative with an acetylphenyl group, showing different electronic and steric effects, leading to varied chemical and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMBTUMIVBSJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968091 | |
Record name | 2-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-91-6 | |
Record name | NSC3677 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes to access 2-methylisoindolin-1-ones and what are their advantages?
A1: One efficient route involves the Wittig olefination of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate with various aldehydes. [] This method, employing bases like DBU or t-BuOK, offers yields ranging from 35% to 93%, primarily favoring the (E)-isomer of 3-(alkylidene)-2-methyisoindolin-1-ones. [] This approach allows for the introduction of diverse alkylidene substituents at the 3-position of the isoindolin-1-one core, enabling structure-activity relationship studies.
Q2: How does the structure of 2-methylisoindolin-1-one influence its photophysical properties, particularly in comparison to related compounds?
A2: The presence of the nitrogen atom and specific substitutions significantly impact the excited state characteristics of this compound (INS). [] Unlike indoprofen (INP) and 2-(4-acetylphenyl)isoindolin-1-one (KINP), which exhibit a π-π transition with charge transfer character in their lowest excited singlet state, INS leans towards an nπ character, although the assignment is open to interpretation. [] This difference highlights the subtle interplay between structure and electronic properties in this class of compounds.
Q3: Have any naturally occurring this compound derivatives been discovered, and if so, what are their biological activities?
A3: While the provided research papers do not directly focus on natural this compound derivatives, one study mentions the identification of two novel isoindolin-1-ones from Nicotiana tabacum leaves exhibiting anti-tobacco mosaic virus activity. [] This finding suggests the potential for discovering naturally occurring this compound analogs with diverse biological properties.
Q4: The compound (Z)-3-(4-Methoxybenzylidene)-2-methylisoindolin-1-one has been synthesized. What is its structural arrangement?
A4: (Z)-3-(4-Methoxybenzylidene)-2-methylisoindolin-1-one comprises two planar units: a lactam ring and a 4-methoxybenzyl group. [] These two planar moieties are connected by a double bond with a Z configuration, as confirmed by crystallographic analysis. [] Understanding the conformational preferences of this compound can be valuable for exploring its potential interactions with biological targets.
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